6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves several steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the indole ring itself.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 6-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
6-chloroindole: A simpler indole derivative with potential bioactivity.
3-(6-chloro-1H-indol-1-yl)propanoic acid: A structurally related compound with similar chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of both the indole and hexanoic acid moieties, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H21ClN2O3 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-[3-(6-chloroindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21ClN2O3/c18-14-6-5-13-7-10-20(15(13)12-14)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23) |
InChI Key |
MULDVSHPDVXSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O)Cl |
Origin of Product |
United States |
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